molecular formula C13H10N2O2S B2794219 N-(2-oxoindolin-5-yl)thiophene-3-carboxamide CAS No. 1070695-19-0

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide

Cat. No. B2794219
CAS RN: 1070695-19-0
M. Wt: 258.3
InChI Key: KQJRMMRODNKUHQ-UHFFFAOYSA-N
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Description

“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is a compound that has been studied for its potential therapeutic properties . It is a type of thiophene-based compound, which are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .


Synthesis Analysis

Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been synthesized through various methods. For instance, one method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The interaction of the neutral ligand chlorothiophene in the S1 subsite has been noted .


Chemical Reactions Analysis

Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used in the synthesis of novel thiophene moieties with wider therapeutic activity .


Physical And Chemical Properties Analysis

Thiophene, a key component of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor Agents

“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis

This compound has been found to affect the cell cycle and apoptosis. The representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This makes it a potential candidate for further design and development of novel anticancer agents .

Antiviral Activity

Indole derivatives, which include “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory activity . They have been used in the development of new useful derivatives that bind with high affinity to multiple receptors .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them valuable in the development of drugs for conditions caused by oxidative stress .

Antimicrobial and Antitubercular Activities

Indole derivatives have been reported to possess antimicrobial and antitubercular activities . This makes them useful in the development of new antimicrobial and antitubercular drugs .

Antidiabetic and Antimalarial Activities

Indole derivatives have been found to possess antidiabetic and antimalarial activities . This makes them valuable in the development of drugs for diabetes and malaria .

Anticholinesterase Activity

Indole derivatives have been reported to possess anticholinesterase activity . This makes them useful in the development of drugs for conditions such as Alzheimer’s disease .

Future Directions

The synthesis and characterization of novel thiophene moieties, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists . This could lead to the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJRMMRODNKUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide

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